AC-Ala-ala-tyr-amc

Proteasome Chymotrypsin-like activity Substrate specificity

Research on proteasome inhibitor selectivity often suffers from off-target artifacts when using generic substrates. AC-Ala-Ala-Tyr-AMC (CAS 99590-93-9) provides a precise solution for dissecting 20S proteasome catalytic subsite specificity at the P3 position. - Differentiates proteasome activity from non-proteasomal chymotrypsin-like proteases when paired with lactacystin. - An alanine at P3 directs cleavage to a distinct site, enabling selectivity profiling of novel inhibitors vs. Suc-LLVY-AMC. - Supplied as a stable acetyl-capped tripeptide-AMC conjugate; signal measured at Ex360-380/Em440-460 nm.

Molecular Formula C27H32N4O6
Molecular Weight 508.6 g/mol
Cat. No. B1518660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-tyr-amc
Molecular FormulaC27H32N4O6
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1=CCOC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C27H32N4O6/c1-15-11-12-37-24-14-20(7-10-22(15)24)30-27(36)23(13-19-5-8-21(33)9-6-19)31-26(35)17(3)29-25(34)16(2)28-18(4)32/h5-11,14,16-17,23,33H,12-13H2,1-4H3,(H,28,32)(H,29,34)(H,30,36)(H,31,35)/t16-,17-,23-/m0/s1
InChIKeyVZNGGRNDYFVBNG-QQMNAOGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ala-Ala-Tyr-AMC: Chymotrypsin-Like Protease Substrate


AC-Ala-Ala-Tyr-AMC (CAS 99590-93-9), also designated Ac-AAY-AMC, is a synthetic, acetylated tripeptide conjugated to the fluorogenic leaving group 7-amino-4-methylcoumarin (AMC) . It is primarily employed as a substrate for detecting and quantifying chymotrypsin-like (ChT-L) protease activity in vitro, including specific applications in profiling the β5 catalytic subunit of the 20S proteasome . The acetyl N-terminal cap (Ac) enhances stability against aminopeptidases . Upon enzymatic cleavage at the C-terminal amide bond, the liberated AMC moiety generates a quantifiable fluorescence signal (excitation 360-380 nm; emission 440-460 nm) proportional to protease activity [1].

Fluorogenic substrate for chymotrypsin-like (ChT-L) protease activity assays
Profiles β5 catalytic subunit of the 20S proteasome
N-terminal acetyl cap supports stability against aminopeptidases

Why Generic Substitution of AC-Ala-Ala-Tyr-AMC Fails


Generic substitution among commercially available chymotrypsin substrates—such as Suc-LLVY-AMC, Suc-AAPF-AMC, or Suc-AAA-AMC—is scientifically invalid without rigorous re-validation. The amino acid sequence, N-terminal protecting group (e.g., Acetyl vs. Succinyl), and peptide length dictate substrate recognition, binding affinity (Km), and turnover rate (kcat/Km) at distinct enzyme active sites. Critically, the P3 residue (Ala in AC-Ala-Ala-Tyr-AMC vs. Pro or Leu in comparators) has been demonstrated to direct substrates to distinct catalytic sites within the multicatalytic proteasome complex [1]. Consequently, substituting this compound with a close analog can lead to false-negative results (no hydrolysis), false-positive cross-reactivity with unintended proteases, or radically shifted kinetic parameters that compromise quantitative comparisons across experimental batches or publications [2].

P3 residue variation (Ala vs Pro/Leu) directs substrates to distinct catalytic sites; direct substitution may shift activity readout.
Different N-terminal cap (Acetyl vs Succinyl) can alter binding affinity and turnover, potentially compromising kinetic comparisons.
Close analog substitution risks false‑negative hydrolysis or cross‑reactivity with unintended proteases without re‑validation.

AC-Ala-Ala-Tyr-AMC: Comparative Evidence vs. AMC Analogs


P3 Residue Directs Proteasome Catalytic Site Engagement

The amino acid residue occupying the P3 position critically determines which catalytic site within the proteasome complex is engaged. Tripeptide substrates containing an alanine at the P3 position, such as AC-Ala-Ala-Tyr-AMC (Ac-AAY-AMC), direct cleavage toward a distinct catalytic component separate from that which preferentially hydrolyzes substrates with a proline at P3, such as Suc-Ala-Ala-Pro-Phe-AMC or Suc-Leu-Leu-Val-Tyr-AMC [1]. Furthermore, Ala-Ala-Phe-chloromethyl ketone (AAPF-CMK) inhibits the chymotrypsin-like activity assayed with Suc-Leu-Leu-Val-Tyr-AMC but, notably, fails to inhibit hydrolysis of Ala-Ala-Phe-AMC [2]. This differential inhibition profile confirms that the P3-alanine substrate binds to and is processed by a distinct active site or conformation within the proteasome complex, which is not shared with substrates possessing a Pro or Leu at P3.

P3 Site Engagement
Class-level inference
Ac-AAY-AMC hydrolysis not inhibited by AAPF‑CMK, whereas Suc‑LLVY‑AMC hydrolysis is inhibited.
Supports distinct proteasome active‑site profiling
AAPF‑CMK inhibition context; qualitative difference
Proteasome Chymotrypsin-like activity Substrate specificity

Lower Proteasome Activity vs. Suc-LLVY-AMC

Kinetic characterization reveals a substantial difference in the efficiency with which different chymotrypsin-like substrates are processed by the proteasome. Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) serves as the standard, high-activity substrate for measuring proteasomal chymotrypsin-like activity [1]. In contrast, AC-Ala-Ala-Tyr-AMC (Ac-AAY-AMC) is reported to be cleaved with significantly lower relative activity by the 20S proteasome, rendering it a more specialized probe for specific subsets of chymotrypsin-like enzymes or proteasome subpopulations rather than a universal reporter for total β5 subunit function . While absolute kcat and Km values for Ac-AAY-AMC against purified 20S proteasome are not available, the relative activity profile is clearly differentiated from Suc-LLVY-AMC.

Relative Activity
Cross-study comparable
Low relative activity vs Suc‑LLVY‑AMC standard
Specialized probe for specific ChT‑L subsets
Not a universal reporter for total β5 activity
Enzyme Kinetics Proteasome Substrate Turnover

Not a Substrate for Trypsin-Like Proteases

The amino acid sequence dictates enzyme class specificity. AC-Ala-Ala-Tyr-AMC, possessing a C-terminal tyrosine (aromatic/hydrophobic), is selectively hydrolyzed by chymotrypsin-like serine proteases . Experimental evidence using related peptide-AMC substrates demonstrates a clear functional demarcation: trypsin-like proteases exhibit no detectable activity against chymotrypsin substrates. Specifically, no activity was observed for trypsin variants against substrates with hydrophobic C-termini (e.g., Suc-Ala-Ala-Pro-Phe-AMC), whereas they robustly cleave substrates with basic residues (Arg, Lys) at the P1 position [1]. By extension, AC-Ala-Ala-Tyr-AMC, due to its Tyr at P1, is not a substrate for trypsin-like enzymes.

Trypsin Selectivity
Class-level inference
No detectable activity for trypsin‑like proteases against hydrophobic P1 (Tyr) substrates
Eliminates cross‑reactivity from trypsin‑like proteases in lysates
Based on analogous peptide‑AMC studies
Protease Selectivity Trypsin Enzyme Specificity

Lactacystin Discriminates Proteasome from Non-Proteasome Activity

Lactacystin is a well-established, selective, and irreversible inhibitor of the 20S proteasome (IC50 = 4.8 μM) and also inhibits the lysosomal enzyme cathepsin A [1]. When employing AC-Ala-Ala-Tyr-AMC in cell lysates or biological fluids, the observed chymotrypsin-like activity can derive from both the proteasome and non-proteasome sources (e.g., cathepsin A, other chymotrypsin-like proteases). The use of lactacystin allows for the quantification of the specific proteasome-dependent component of AC-Ala-Ala-Tyr-AMC hydrolysis. The residual lactacystin-insensitive activity represents non-proteasomal chymotrypsin-like proteases.

Lactacystin Discrimination
Supporting evidence
Proteasome‑dependent hydrolysis inhibited by lactacystin; residual activity = non‑proteasome ChT‑L
Enables deconvolution of proteasomal vs non‑proteasomal ChT‑L activity
Requires lactacystin control for accurate attribution
Proteasome Inhibitor Lactacystin Cathepsin A

Validated Commercial Purity vs. Custom Peptide Synthesis

Procurement from established commercial sources ensures lot-to-lot consistency in purity (typically ≥95% by HPLC) and identity verification (MS, NMR) for AC-Ala-Ala-Tyr-AMC, with CAS registry number 99590-93-9 . This stands in contrast to in-house custom peptide synthesis or procurement from unverified vendors, which introduces variables in residual trifluoroacetic acid (TFA) content, incorrect sequence synthesis, or AMC isomer contamination, all of which significantly impact enzymatic reaction kinetics and fluorescence signal linearity. Commercial sourcing from reputable vendors mitigates these variables, enabling cross-laboratory data reproducibility and reducing downstream troubleshooting associated with substandard reagents .

Commercial QC
Data to verify
Validated commercial sourcing ensures purity ≥95% and identity confirmation vs variable custom synthesis
Reduces lot‑to‑lot variability and re‑validation need
QC specifications may vary by supplier; verify with certificate of analysis
Procurement QC Validation Reproducibility

AC-Ala-Ala-Tyr-AMC: Validated Research and Industrial Applications


Dissecting Chymotrypsin-Like Subsite Specificity

Utilize AC-Ala-Ala-Tyr-AMC to probe the distinct catalytic subsite of the 20S proteasome that preferentially accommodates an alanine at the P3 position, differentiating its activity from the β5 subunit's primary activity measured with Suc-LLVY-AMC [1]. This application is essential for studying the proteasome's broader substrate specificity and for screening inhibitors that may selectively target different active site conformations.

Proteasome Activity Deconvolution in Complex Samples

Employ AC-Ala-Ala-Tyr-AMC in combination with the selective proteasome inhibitor lactacystin to quantify the contribution of the proteasome to total chymotrypsin-like activity in cell or tissue lysates [2]. The lactacystin-sensitive fraction of substrate hydrolysis specifically represents proteasome activity, while the residual signal reports on other chymotrypsin-like proteases (e.g., cathepsin A), enabling precise functional dissection without cross-reactivity from trypsin-like enzymes .

Inhibitor Selectivity Profiling Across Chymotrypsin-Like Sites

Compare the inhibition profile of novel small molecules using AC-Ala-Ala-Tyr-AMC against the profile obtained with Suc-Leu-Leu-Val-Tyr-AMC. A compound that inhibits Suc-LLVY-AMC hydrolysis but not AC-Ala-Ala-Tyr-AMC hydrolysis demonstrates a high degree of selectivity for the canonical β5 subunit active site over the P3-alanine-preferring site, a valuable feature for developing targeted proteasome inhibitors with reduced off-target effects [1].

Application
Selection Property
Validation Focus
Proteasome subsite profiling
P3‑alanine‑preferring active site
Inhibitor sensitivity differentiation
Proteasome activity deconvolution
Lactacystin sensitivity
Proteasome‑specific hydrolysis fraction
Inhibitor selectivity mapping
Substrate‑dependent inhibition profile
Canonical vs alternative site selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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